molecular formula C17H24N2O3 B2928590 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea CAS No. 900006-57-7

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea

Cat. No.: B2928590
CAS No.: 900006-57-7
M. Wt: 304.39
InChI Key: YPWYDPHCQNLGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea is a 1,3-disubstituted urea derivative featuring a meta-tolyl group and a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety. Its synthesis likely follows established protocols for unsymmetrical ureas, involving the reaction of a spirocyclic amine with m-tolyl isocyanate in 1,4-dioxane . The 1,4-dioxaspiro[4.5]decane system, a cyclic ketal, enhances structural rigidity and may influence pharmacokinetic properties such as metabolic stability and solubility .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-6-5-7-14(10-13)19-16(20)18-11-15-12-21-17(22-15)8-3-2-4-9-17/h5-7,10,15H,2-4,8-9,11-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWYDPHCQNLGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine with m-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and amines.

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3-Disubstituted Urea Class

The compound belongs to a broader class of 1,3-disubstituted ureas synthesized via amine-isocyanate coupling. Key comparisons include:

Compound Name Substituent (Position) Spiro System Key Properties/Activities Reference
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea m-Tolyl (meta) 1,4-Dioxaspiro[4.5]decane Potential enzyme inhibition (inferred)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(o-tolyl)urea o-Tolyl (ortho) 1,4-Dioxaspiro[4.5]decane Altered steric effects, reduced activity (hypothesized)
1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(p-tolyl)urea p-Tolyl (para) 1,4-Dioxaspiro[4.5]decane Enhanced solubility or binding (speculative)
Guanadrel (1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine) Guanidine (vs. urea) 1,4-Dioxaspiro[4.5]decane Antihypertensive agent; distinct pharmacodynamics
  • Substituent Position : The meta-tolyl group in the target compound may optimize electronic and steric interactions compared to ortho- or para-substituted analogs, which could alter enzyme-binding affinities .

Spirocyclic Non-Urea Analogues

Spirocyclic frameworks are prevalent in bioactive molecules. Notable examples include:

Compound Name Core Structure Biological Activity Key Difference from Target Compound Reference
BMY 7378 8-Azaspiro[4.5]decane-7,9-dione 5-HT1A receptor antagonist Lactam vs. ketal spiro system
WAY 100635 Piperazinyl-spiro hybrid 5-HT1A antagonist Arylpiperazine pharmacophore
8-Methoxy-1,4-dioxaspiro[4.5]decane 1,4-Dioxaspiro[4.5]decane derivative Synthetic intermediate Lack of urea functionality
  • Spiro System Impact : The 1,4-dioxaspiro[4.5]decane ketal in the target compound likely improves metabolic stability compared to lactam-based spiro systems (e.g., BMY 7378) by resisting hydrolytic cleavage .
  • Pharmacophore Differences : Unlike WAY 100635, which targets 5-HT1A receptors via a piperazine group, the urea moiety in the target compound suggests divergent biological targets, possibly kinase or protease inhibition .

Research Findings and Implications

  • Limitations : The absence of in vivo data for the target compound necessitates further studies to validate efficacy and pharmacokinetics.

Biological Activity

1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex spirocyclic structure characterized by the presence of a dioxaspirodecane moiety. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, and it possesses a molecular weight of approximately 288.34 g/mol. The structure contributes to its interaction with various biological targets, making it a candidate for further investigation.

5-HT1A Receptor Agonism

Research has indicated that derivatives of 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea exhibit significant activity as agonists at the 5-HT1A receptor. For instance, one derivative was shown to have a high selectivity ratio (80:1) for the 5-HT1A receptor over α1 adrenoceptors, showcasing its potential for neuroprotective effects and pain management .

Analgesic Activity

In preclinical studies, certain derivatives demonstrated potent analgesic effects in mouse models. For example, one compound showed significant antinociceptive activity in the formalin test, indicating its potential as a therapeutic agent for pain relief . The efficacy of these compounds suggests that they could be developed into novel analgesics.

The mechanisms underlying the biological activity of this compound involve its ability to interact with specific receptors in the central nervous system. The binding affinity and selectivity for the 5-HT1A receptor suggest that it may modulate serotonergic pathways, which are crucial in regulating mood, anxiety, and pain perception.

Research Findings

Recent studies have focused on synthesizing various derivatives of the core structure to enhance potency and selectivity. For instance:

CompoundActivitySelectivity RatioEfficacy
Compound 155-HT1A Agonist80:1 (5-HT1A/α1)Emax = 74%
Compound XAntinociceptiveN/ApD2 = 9.58

These findings indicate a promising avenue for developing new treatments targeting serotonin receptors.

Case Studies

Several case studies have documented the effects of these compounds in vivo:

  • Study on Pain Management : In a study published in European Journal of Medicinal Chemistry, researchers reported that a derivative exhibited significant analgesic properties comparable to existing pain medications .
  • Neuroprotection : Another study highlighted the neuroprotective potential of these compounds in models of neurodegeneration, suggesting their utility in treating conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.